(3-Acetyloxy-2-ethoxycarbonylbenzyl)-triphenylphosphonium bromide
Description
(3-Acetyloxy-2-ethoxycarbonylbenzyl)-triphenylphosphonium bromide is a phosphonium salt characterized by a benzyl backbone substituted with acetyloxy (at position 3) and ethoxycarbonyl (at position 2) groups. The triphenylphosphonium (TPP) moiety confers lipophilicity and a positive charge, enabling mitochondrial targeting in biological systems . This compound is primarily utilized in organic synthesis, drug delivery systems, and materials science due to its reactive ester groups and ability to participate in Wittig reactions .
Properties
IUPAC Name |
(3-acetyloxy-2-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4P.BrH/c1-3-33-30(32)29-24(14-13-21-28(29)34-23(2)31)22-35(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27;/h4-21H,3,22H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPMNPJHRQLNRA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Acetyloxy-2-ethoxycarbonylbenzyl)-triphenylphosphonium bromide (CAS No. 118842-88-9) is a phosphonium salt that has garnered attention in various biological studies due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a triphenylphosphonium moiety, known for its mitochondrial targeting capabilities, and acetyloxy and ethoxycarbonyl functional groups that may enhance its biological activity.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 491.36 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium group facilitates the selective accumulation of the compound in mitochondrial membranes, which is crucial for its pharmacological effects, particularly in cancer therapy and other mitochondrial-related diseases.
Biological Activities
1. Anticancer Properties
Several studies have demonstrated the potential anticancer effects of triphenylphosphonium derivatives, including this compound. The compound has shown efficacy in:
- Inducing Apoptosis : Research indicates that compounds with triphenylphosphonium moieties can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress.
- Overcoming Drug Resistance : The ability to deliver drugs selectively to mitochondria may help overcome multidrug resistance (MDR) in cancer cells, thereby enhancing the efficacy of conventional chemotherapeutics.
2. Antimicrobial Activity
The phosphonium salts have also been investigated for their antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial membranes.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Anticancer Efficacy | Demonstrated that the compound induces apoptosis in MDA-MB-435 breast cancer cells through mitochondrial pathways. |
| Study 2: Drug Resistance | Showed that triphenylphosphonium derivatives can reverse doxorubicin resistance in cancer cell lines. |
| Study 3: Antimicrobial Activity | Found that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
Research Findings
Recent research highlights the following key findings related to the biological activity of this compound:
- Mitochondrial Targeting : The compound preferentially accumulates in mitochondria, enhancing its therapeutic index against mitochondrial diseases.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it has shown enhanced cytotoxicity in resistant cancer cell lines.
- Mechanistic Insights : Studies utilizing flow cytometry and confocal microscopy reveal that the compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- The target compound’s benzyl aromatic core distinguishes it from aliphatic derivatives (e.g., ethyl or butyl chains in ).
- The dual ester groups (acetyloxy and ethoxycarbonyl) enhance reactivity compared to single-ester analogs like ethoxycarbonylmethyl-TPP bromide .
- Molecular weight correlates with substituent complexity; the target compound’s higher mass reflects its aromatic and multi-functional design.
Physicochemical Properties
- Solubility : Aliphatic derivatives (e.g., ethoxycarbonylmethyl-TPP bromide) exhibit higher water solubility due to shorter chains and polar ester groups . The target compound’s aromaticity reduces aqueous solubility.
- Thermal Stability : Decomposition temperatures vary; ethoxycarbonylmethyl-TPP bromide decomposes at ~150°C , while aromatic analogs may degrade at higher temperatures due to stable π-systems.
- Reactivity : The acetyloxy group in the target compound is prone to hydrolysis , unlike stable ethoxycarbonyl groups in .
Q & A
Q. What are the key synthetic routes for preparing (3-Acetyloxy-2-ethoxycarbonylbenzyl)-triphenylphosphonium bromide?
The synthesis typically involves:
- Step 1 : Functionalization of the benzyl group with acetyloxy and ethoxycarbonyl moieties via esterification or substitution reactions.
- Step 2 : Quaternization of triphenylphosphine with the brominated benzyl intermediate under anhydrous conditions. A common method uses coupling agents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF to facilitate the reaction .
- Purification : Recrystallization from polar solvents (e.g., chloroform/ether mixtures) or column chromatography to isolate the phosphonium salt.
Key Data :
| Parameter | Typical Value | Source |
|---|---|---|
| Yield | 60–75% (lab-scale) | |
| Purity (HPLC) | ≥95% |
Q. How is the structure of this compound validated?
- ¹H/¹³C NMR : Peaks for acetyloxy (~2.3 ppm, singlet) and ethoxycarbonyl (~4.3 ppm, quartet) groups confirm functionalization .
- Mass Spectrometry (HRMS) : Molecular ion peaks match the calculated mass (e.g., [M-Cl]+ for analogous compounds: 501.18254) .
- Elemental Analysis : Matches theoretical C, H, Br, and P content within ±0.3% .
Q. What are its primary applications in organic synthesis?
This phosphonium salt is a Wittig reagent for olefination:
- Mechanism : Generates a ylide upon deprotonation, reacting with aldehydes/ketones to form alkenes.
- Example : Used to synthesize α,β-unsaturated esters or furan derivatives .
- Conditions : Base (e.g., NaHMDS) in THF or DCM at −78°C to room temperature .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl substituents influence Wittig reactivity?
- Steric Hindrance : The 3-acetyloxy and 2-ethoxycarbonyl groups increase steric bulk, slowing ylide formation but improving regioselectivity in alkene synthesis .
- Electronic Effects : Electron-withdrawing groups stabilize the ylide, favoring E-alkene formation (e.g., >80% selectivity in model reactions) .
- Contradictions : Some studies report reduced yields with highly electron-deficient aldehydes due to competitive side reactions (e.g., aldol condensation) .
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Issue 1 : Low solubility in non-polar solvents complicates large-scale purification. Solution : Use mixed solvents (e.g., acetone/hexane) for recrystallization .
- Issue 2 : Hydrolysis of acetyloxy groups under basic conditions. Mitigation : Strict control of reaction pH (<7 during quaternization) .
- Process Optimization : Continuous flow synthesis reduces reaction time by 50% compared to batch methods .
Q. How is this compound utilized in mitochondrial-targeted drug delivery?
- Mechanism : The triphenylphosphonium cation enables accumulation in mitochondria (Δψ-dependent uptake) .
- Applications : Conjugation with therapeutics (e.g., doxorubicin) enhances cytotoxicity in cancer cells by targeting mitochondrial DNA .
- Data :
| Parameter | Value | Source |
|---|---|---|
| Cellular Uptake Efficiency | 3× higher vs. non-targeted analogs | |
| IC₅₀ (Cancer Cells) | 0.8 μM (vs. 5 μM for free drug) |
Q. What analytical methods resolve contradictions in reaction outcomes?
- Case Study : Discrepancies in alkene stereochemistry (E/Z ratios) between studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
